

# S-1 Combination Therapy: A Comparative Guide to Efficacy and Mechanisms

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This guide provides a comprehensive comparison of the efficacy of S-1, an oral fluoropyrimidine-based anticancer drug, when used in combination with other chemotherapeutic agents. The data presented is compiled from numerous clinical studies to support research and drug development efforts in oncology.

## Introduction to S-1

S-1 is a combination oral anticancer agent that contains three pharmacological compounds: tegafur, gimeracil, and oteracil potassium.[1][2] Tegafur is a prodrug that is converted into the active anticancer agent 5-fluorouracil (5-FU).[2][3] Gimeracil inhibits the degradation of 5-FU, leading to higher and more sustained concentrations of the drug in the blood and tumor.[3] Oteracil potassium is primarily active in the gut, where it reduces the gastrointestinal toxicity associated with 5-FU.[3] This unique formulation is designed to enhance the antitumor effects of 5-FU while mitigating its side effects.[1]

## Efficacy of S-1 in Combination Therapies

Clinical trials have demonstrated that S-1-based combination therapy is superior to S-1 monotherapy in terms of overall survival (OS), progression-free survival (PFS), and overall response rate (ORR) in patients with advanced gastric cancer.[4] The following tables summarize the efficacy of S-1 in combination with key chemotherapeutic agents.

**Table 1: S-1 plus Cisplatin vs. S-1 Monotherapy for Advanced Gastric Cancer (SPIRITS Trial)**

| Efficacy Endpoint                      | S-1 plus Cisplatin | S-1 Monotherapy | Hazard Ratio (HR) / p-value                |
|--|--------------------|-----------------|--|
| Median Overall Survival (OS)           | 13.0 months        | 11.0 months     | HR: 0.77 (95% CI: 0.61-0.98); p=0.04[5][6] |
| Median Progression-Free Survival (PFS) | 6.0 months         | 4.0 months      | p<0.0001[5][6]                             |
| Overall Response Rate (ORR)            | 54%                | 31%             | N/A[5][6]                                  |

**Table 2: S-1 plus Docetaxel vs. S-1 Monotherapy for Stage III Gastric Cancer (Adjuvant Setting)**

| Efficacy Endpoint                       | S-1 plus Docetaxel | S-1 Monotherapy | Hazard Ratio (HR) / p-value                     |
|---|--------------------|-----------------|---|
| 5-Year Overall Survival (OS) Rate       | 67.91%             | 60.27%          | HR: 0.752 (95% CI: 0.613-0.922); p=0.0059[7]    |
| 3-Year Relapse-Free Survival (RFS) Rate | 67.74%             | 57.40%          | HR: 0.715 (95% CI: 0.587-0.871); p=0.0008[8][9] |
| 3-Year Overall Survival (OS) Rate       | 77.68%             | 71.17%          | HR: 0.742 (95% CI: 0.596-0.925); p=0.0076[8][9] |

**Table 3: S-1 plus Oxaliplatin (SOX) vs. S-1 plus Cisplatin (SP) for Advanced Gastric Cancer**

| Efficacy Endpoint                      | SOX Regimen | SP Regimen  | Hazard Ratio (HR)                   |
|--|-------------|-------------|-------------------------------------|
| Median Overall Survival (OS)           | 13.0 months | 11.8 months | HR: 0.764 (95% CI: 0.636-0.918)[10] |
| Median Progression-Free Survival (PFS) | 5.7 months  | 4.9 months  | HR: 0.752 (95% CI: 0.632-0.895)[10] |
| Overall Response Rate (ORR)            | 58%         | 60%         | N/A[11]                             |

**Table 4: S-1 plus Irinotecan in Advanced Colorectal and Gastric Cancer**

| Cancer Type                | Efficacy Endpoint                      | Result  |
|----------------------------|--|---|
| Advanced Colorectal Cancer | Overall Response Rate (ORR)            | 62.5%[12]   |
|                            | Median Progression-Free Survival (PFS) | 8.0 months[12]  |
| Advanced Gastric Cancer    | Median Overall Survival (OS)           | 12.8 months (vs. 10.5 months for S-1 monotherapy)[13] |
|                            | Overall Response Rate (ORR)            | 41.5% (vs. 26.9% for S-1 monotherapy)[13]             |

## Experimental Protocols

The data presented in this guide are derived from Phase II and Phase III clinical trials. The general methodologies employed in these studies are outlined below.

## Study Design

The majority of the cited studies are randomized, open-label, multicenter clinical trials.[5][11][14] Patients are typically randomized to receive either the S-1 combination therapy or a control treatment (e.g., S-1 monotherapy or another standard-of-care regimen).

## Patient Population

Participants in these trials are typically adults with histologically confirmed, advanced, recurrent, or metastatic cancer (e.g., gastric, colorectal) who have not received prior chemotherapy for their advanced disease.[\[5\]](#)[\[12\]](#) Key eligibility criteria often include an Eastern Cooperative Oncology Group (ECOG) performance status of 0-1 and adequate organ function.

## Treatment Regimens

- S-1 plus Cisplatin (SP): S-1 is administered orally twice daily for three consecutive weeks, followed by a two-week rest period. Cisplatin is given as an intravenous infusion on day 8 of this 5-week cycle.[\[5\]](#)
- S-1 plus Docetaxel: S-1 is administered orally, and docetaxel is given as an intravenous infusion, typically in 3-week cycles.[\[15\]](#)
- S-1 plus Oxaliplatin (SOX): S-1 is given orally for 14 days, with oxaliplatin administered as an intravenous infusion on day 1 of a 3-week cycle.[\[11\]](#)
- S-1 plus Irinotecan: S-1 is administered orally for 14 or 21 days, with irinotecan given as an intravenous infusion on specified days of a 3 or 5-week cycle.[\[12\]](#)[\[13\]](#)

## Efficacy Evaluation

The primary endpoints in these studies are typically Overall Survival (OS) or Progression-Free Survival (PFS).[\[5\]](#)[\[11\]](#) Secondary endpoints often include Overall Response Rate (ORR), disease control rate, and safety.[\[5\]](#)[\[16\]](#) Tumor responses are assessed periodically using Response Evaluation Criteria in Solid Tumors (RECIST).[\[16\]](#)

## Signaling Pathways and Mechanisms of Action

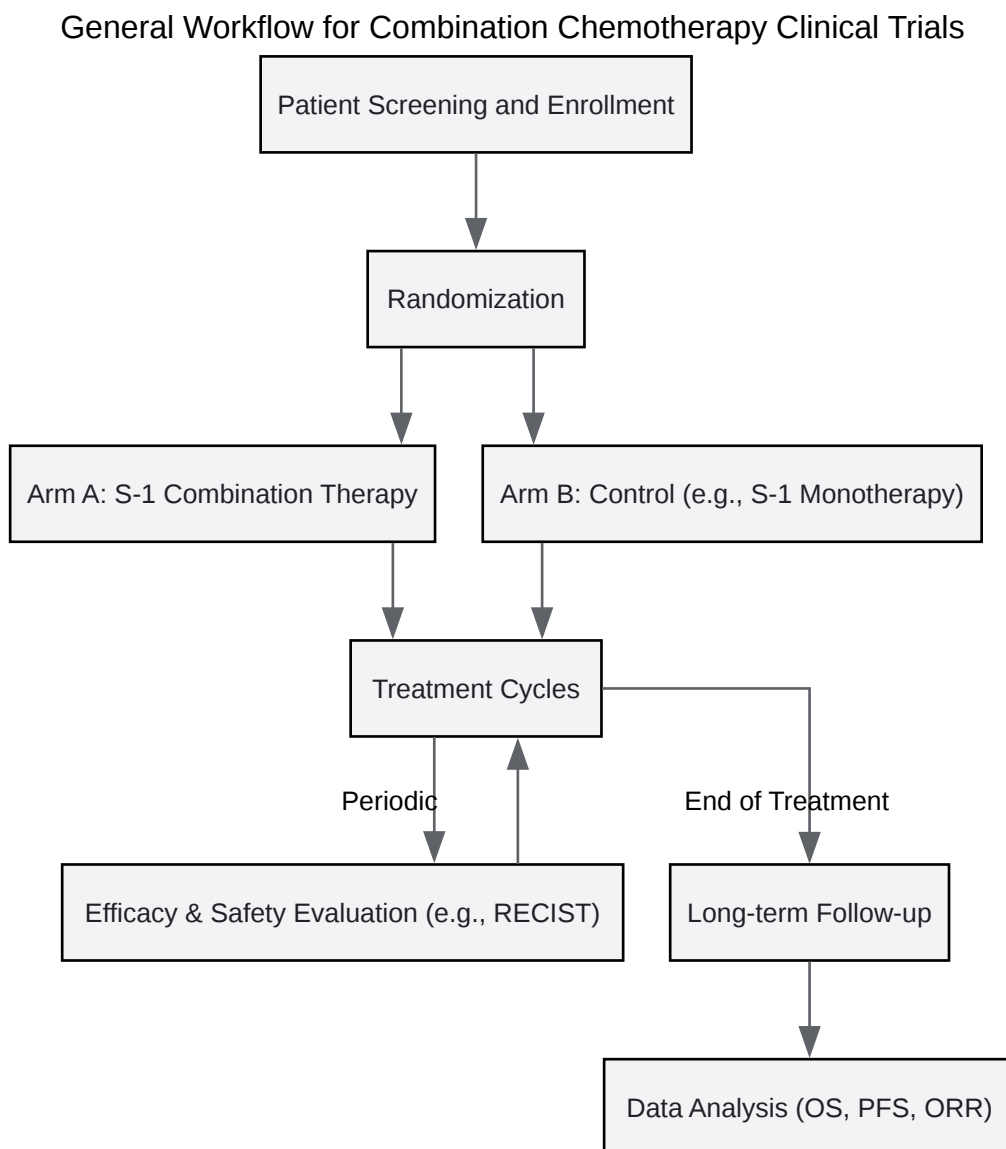
The enhanced efficacy of S-1 combination therapies stems from the synergistic or additive effects of the combined agents, which often target different stages of the cell cycle and distinct signaling pathways.

## Mechanism of Action of S-1 and Combination Partners

- S-1 (5-Fluorouracil): The active metabolite of S-1, 5-FU, acts as an antimetabolite. It inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary

component of DNA. This leads to the disruption of DNA synthesis and repair, ultimately causing cell death.[8]

- Cisplatin and Oxaliplatin: These platinum-based agents form cross-links with DNA, which interferes with DNA replication and transcription, triggering apoptosis (programmed cell death).[5][9][11]
- Docetaxel: As a taxane, docetaxel stabilizes microtubules, preventing their normal dynamic disassembly. This leads to cell cycle arrest in the G2/M phase and induces apoptosis.[17][18]
- Irinotecan: This topoisomerase I inhibitor prevents the re-ligation of DNA single-strand breaks, leading to the accumulation of DNA damage and subsequent cell death.[15]



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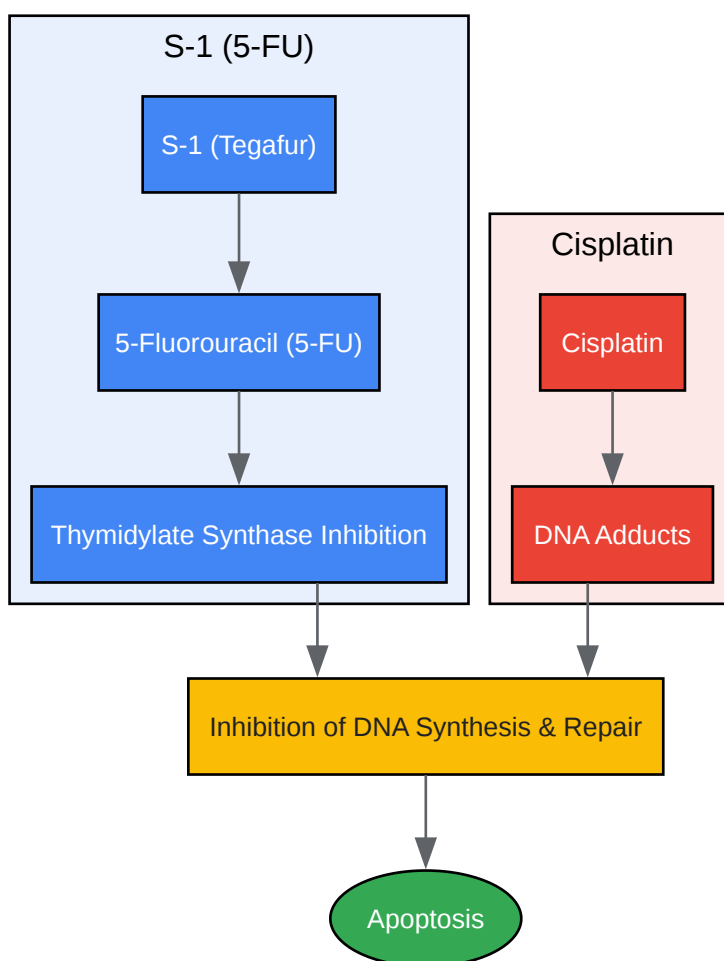
Caption: General workflow of a randomized clinical trial for S-1 combination therapy.

## Signaling Pathways Targeted by S-1 and Cisplatin

The combination of S-1 (5-FU) and cisplatin leverages their distinct mechanisms to induce cancer cell death. 5-FU disrupts DNA synthesis, while cisplatin creates DNA adducts that block

replication and transcription. This dual assault on DNA integrity can overwhelm cellular repair mechanisms and more effectively trigger apoptotic signaling pathways.

Simplified Signaling Pathway for S-1 and Cisplatin



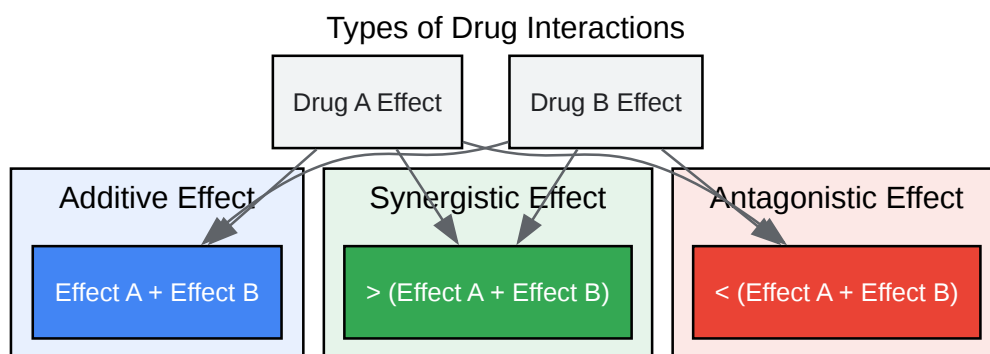
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Caption: Combined action of S-1 and Cisplatin leading to apoptosis.

## Conceptual Model of Drug Interactions

The interaction between two drugs can be synergistic, additive, or antagonistic. Synergistic combinations, where the combined effect is greater than the sum of the individual effects, are

highly desirable in cancer therapy as they can lead to improved efficacy and potentially lower doses, reducing toxicity.



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Caption: Conceptual diagram of additive, synergistic, and antagonistic drug interactions.

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